Cas no 15125-86-7 (Propyl 2-hydroxy-5-iodobenzoate)
Propyl 2-hydroxy-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Propyl 2-hydroxy-5-iodobenzoate
- LogP
- DB-063887
- SCHEMBL10422865
- propyl 2-hydroxy-5-iodo-benzoate
- 2-hydroxy-5-iodobenzoic acid propyl ester
- DTXSID50623086
- 15125-86-7
- A809143
- AKOS015843146
- Propyl2-hydroxy-5-iodobenzoate
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- Inchi: 1S/C10H11IO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6,12H,2,5H2,1H3
- InChI Key: PDFGPBXCEASWLG-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)C(=O)OCCC)O
Computed Properties
- Exact Mass: 305.97483
- Monoisotopic Mass: 305.97529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
Propyl 2-hydroxy-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096003-1g |
Propyl 2-hydroxy-5-iodobenzoate |
15125-86-7 | 95% | 1g |
400.00 USD | 2021-06-17 | |
| Chemenu | CM152772-5g |
propyl 2-hydroxy-5-iodobenzoate |
15125-86-7 | 95% | 5g |
$626 | 2023-01-09 | |
| Ambeed | A702183-1g |
Propyl 2-hydroxy-5-iodobenzoate |
15125-86-7 | 95+% | 1g |
$178.0 | 2024-04-23 | |
| Crysdot LLC | CD12139350-5g |
Propyl 2-hydroxy-5-iodobenzoate |
15125-86-7 | 95+% | 5g |
$662 | 2024-07-23 |
Propyl 2-hydroxy-5-iodobenzoate Suppliers
Propyl 2-hydroxy-5-iodobenzoate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Propyl 2-hydroxy-5-iodobenzoate
Propyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-86-7): A Comprehensive Overview
Propyl 2-hydroxy-5-iodobenzoate, identified by its Chemical Abstracts Service (CAS) number CAS No. 15125-86-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural properties, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and advanced material science. The presence of both hydroxyl and iodine substituents in its molecular framework imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The structural formula of Propyl 2-hydroxy-5-iodobenzoate consists of a benzoic acid core substituted with an iodine atom at the 5-position and a hydroxyl group at the 2-position, with a propyl ester group attached to the carboxyl moiety. This configuration not only enhances its solubility in various organic solvents but also facilitates its participation in diverse chemical transformations. The benzoic acid backbone is well-known for its stability and versatility in medicinal chemistry, while the iodine substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings.
In recent years, Propyl 2-hydroxy-5-iodobenzoate has been explored as a key intermediate in the synthesis of biologically active molecules. Its hydroxyl and ester functionalities make it an attractive precursor for the preparation of phenolic derivatives, which are known for their antioxidant and anti-inflammatory properties. Moreover, the iodine atom serves as an excellent nucleophilic site for introducing diverse pharmacophores, enabling the design of structurally complex drug candidates.
One of the most compelling applications of Propyl 2-hydroxy-5-iodobenzoate is in the field of photodynamic therapy (PDT). The iodine substituent can be utilized to generate reactive oxygen species upon light irradiation, leading to targeted cell destruction. This property has been leveraged in the development of photosensitizers for cancer treatment. Recent studies have demonstrated that derivatives of this compound exhibit high efficacy in destroying malignant cells while minimizing damage to healthy tissues. The propyl ester group also allows for modifications that can enhance tumor accumulation and target specificity.
The compound's potential extends beyond pharmaceutical applications into advanced material science. For instance, researchers have investigated its use as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system provided by the benzoic acid core, combined with the electron-withdrawing effects of the ester and hydroxyl groups, makes it an ideal candidate for tuning electronic properties. Furthermore, the iodine atom can be used to create polymers with tailored photophysical characteristics, which are crucial for optoelectronic devices.
The synthesis of Propyl 2-hydroxy-5-iodobenzoate typically involves multi-step organic transformations starting from commercially available benzoic acid derivatives. The introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation or oxidation reactions. Subsequent halogenation at the 5-position is commonly performed using iodinating agents such as N-Iodosuccinimide (NIS) or molecular iodine under controlled conditions. Finally, esterification with propanol under acidic catalysis yields the desired product.
In terms of industrial-scale production, Propyl 2-hydroxy-5-iodobenzoate must be handled with care to ensure high yield and purity. Impurities such as unreacted starting materials or byproducts can significantly affect downstream applications. Therefore, purification techniques such as column chromatography or recrystallization are often employed to isolate the compound in its purest form. Analytical methods like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm structural integrity and assess purity.
The safety profile of Propyl 2-hydroxy-5-iodobenzoate is another critical consideration. While it is not classified as a hazardous material under standard regulations, appropriate handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound in laboratory settings. Good ventilation and proper waste disposal methods are also essential to ensure environmental safety.
The future prospects for Propyl 2-hydroxy-5-iodobenzoate are promising, with ongoing research focusing on expanding its applications and optimizing its synthesis. Advances in green chemistry principles may lead to more sustainable production methods that reduce waste and energy consumption. Additionally, novel derivatives are being explored for their enhanced biological activity and material properties. Collaborative efforts between academia and industry are likely to drive innovation in this field.
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